molecular formula C7H10N2O3S B101397 Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate CAS No. 16238-41-8

Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate

Cat. No. B101397
CAS RN: 16238-41-8
M. Wt: 202.23 g/mol
InChI Key: VVUSVFQMNWMPPC-UHFFFAOYSA-N
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Description

Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate, also known as Methyl MDOIC, is a synthetic compound that belongs to the thiazine family. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and chemical biology.

Scientific Research Applications

Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate MDOIC has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Mechanism Of Action

The mechanism of action of Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate MDOIC is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX, Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate MDOIC can reduce the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical And Physiological Effects

Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate MDOIC has been shown to exhibit a number of biochemical and physiological effects, including inhibition of COX activity, reduction of prostaglandin production, and suppression of inflammatory cytokines. It has also been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate MDOIC for lab experiments is its high potency and selectivity for COX inhibition. This allows for precise and reliable measurements of its effects on inflammation and pain. However, one limitation is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for the study of Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate MDOIC. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential as a tool for chemical biology and drug discovery. By understanding its mechanism of action and structure-activity relationship, new compounds can be designed with improved potency and selectivity for COX inhibition.

Synthesis Methods

Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate MDOIC can be synthesized by the condensation reaction of 2-amino-4-methylthiazole with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with methyl chloroformate. This method has been well-established in the literature and has been optimized for high yield and purity.

properties

CAS RN

16238-41-8

Product Name

Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

methyl 2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate

InChI

InChI=1S/C7H10N2O3S/c1-8-7-9-5(10)3-4(13-7)6(11)12-2/h4H,3H2,1-2H3,(H,8,9,10)

InChI Key

VVUSVFQMNWMPPC-UHFFFAOYSA-N

Isomeric SMILES

CNC1=NC(=O)CC(S1)C(=O)OC

SMILES

CN=C1NC(=O)CC(S1)C(=O)OC

Canonical SMILES

CNC1=NC(=O)CC(S1)C(=O)OC

Origin of Product

United States

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